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molecular formula C11H8O4S B8273946 5-Methanesulfonyl-[1,2]naphthoquinone

5-Methanesulfonyl-[1,2]naphthoquinone

Cat. No. B8273946
M. Wt: 236.25 g/mol
InChI Key: VOGAHKRKDOTVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132419B2

Procedure details

Treatment of 5-methanesulphonyl-1-tetralone with selenium dioxide as described in Reference Example 1A yielded 5-methanesulfonyl-[1,2]naphthoquinone which was coupled with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][C:10]2=[O:15])(=[O:4])=[O:3].[Se](=O)=[O:17]>>[CH3:1][S:2]([C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9](=[O:17])[C:10]2=[O:15])(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=C2CCCC(C2=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=C2C=CC(C(C2=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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